Cas no 2138570-92-8 (4-(pyridin-3-yl)phenol hydrochloride)
4-(pyridin-3-yl)phenol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(pyridin-3-yl)phenol hydrochloride
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- Inchi: 1S/C11H9NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h1-8,13H;1H
- InChI Key: AVSAVXAHMOIYKY-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(C2=CC=CN=C2)C=C1.[H]Cl
4-(pyridin-3-yl)phenol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412484-250mg |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95%+ | 250mg |
$287 | 2022-06-11 | |
| Chemenu | CM412484-500mg |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95%+ | 500mg |
$319 | 2022-06-11 | |
| Chemenu | CM412484-1g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95%+ | 1g |
$353 | 2022-06-11 | |
| Enamine | EN300-1078353-0.05g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 0.05g |
$57.0 | 2025-02-21 | |
| Enamine | EN300-1078353-0.1g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 0.1g |
$84.0 | 2025-02-21 | |
| Enamine | EN300-1078353-0.25g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 0.25g |
$121.0 | 2025-02-21 | |
| Enamine | EN300-1078353-0.5g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 0.5g |
$190.0 | 2025-02-21 | |
| Enamine | EN300-1078353-1.0g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 1.0g |
$244.0 | 2025-02-21 | |
| Enamine | EN300-1078353-2.5g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 2.5g |
$442.0 | 2025-02-21 | |
| Enamine | EN300-1078353-5.0g |
4-(pyridin-3-yl)phenol hydrochloride |
2138570-92-8 | 95.0% | 5.0g |
$774.0 | 2025-02-21 |
4-(pyridin-3-yl)phenol hydrochloride Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-(pyridin-3-yl)phenol hydrochloride
Professional Introduction to 4-(pyridin-3-yl)phenol hydrochloride (CAS No. 2138570-92-8)
4-(pyridin-3-yl)phenol hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2138570-92-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its hydrochloride salt form, has garnered considerable attention due to its structural and functional attributes that make it a promising candidate in various biochemical and medicinal applications.
The molecular structure of 4-(pyridin-3-yl)phenol hydrochloride consists of a phenolic moiety linked to a pyridine ring at the 3-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which are highly valuable in drug design and development. The presence of both aromatic and heterocyclic rings enhances its potential as an intermediate in synthesizing complex pharmacophores.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The scaffold of 4-(pyridin-3-yl)phenol hydrochloride aligns well with current trends in medicinal chemistry, particularly in the design of small-molecule inhibitors that modulate key biological pathways.
One of the most compelling aspects of 4-(pyridin-3-yl)phenol hydrochloride is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with numerous diseases. The pyridine ring in this compound can serve as a hinge-binding motif, allowing for precise interaction with the active sites of kinases. This has led to several studies exploring its efficacy in inhibiting aberrant signaling cascades involved in cancer progression.
The phenolic group in 4-(pyridin-3-yl)phenol hydrochloride also contributes to its pharmacological profile. Phenols are well-known for their antioxidant properties, which can be beneficial in combating oxidative stress associated with various pathological conditions. Moreover, the hydrochloride salt form enhances the solubility and bioavailability of the compound, making it more suitable for pharmaceutical formulations.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-(pyridin-3-yl)phenol hydrochloride. These tools have enabled researchers to predict binding affinities and optimize molecular interactions, thereby accelerating the drug discovery process. For instance, virtual screening studies have identified derivatives of this compound that exhibit enhanced binding affinity to specific target proteins, suggesting their potential as lead compounds for further development.
In addition to its kinase inhibition properties, 4-(pyridin-3-yl)phenol hydrochloride has shown promise in other therapeutic areas. Its structural features make it a versatile scaffold for designing molecules that interact with DNA or RNA, opening up possibilities for applications in antiviral and anticancer therapies. The compound's ability to cross cell membranes efficiently also makes it an attractive candidate for drug delivery systems.
The synthesis of 4-(pyridin-3-yl)phenol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine-phenol core structure.
Evaluation of 4-(pyridin-3-yl)phenol hydrochloride's biological activity has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific kinases with high selectivity, suggesting minimal off-target effects. Preclinical studies have further corroborated these findings by showing its potential therapeutic benefits in animal models of cancer and inflammation.
The safety profile of 4-(pyridin-3-yl)phenol hydrochloride is another critical aspect that has been thoroughly investigated. Pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are essential for optimizing dosing regimens and minimizing potential side effects.
The future prospects for 4-(< strong >pyridin -3 - yl strong >)< strong >phenol hydrochloride strong >are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological properties. Additionally, advancements in biotechnology may enable the development of targeted drug delivery systems that enhance the efficacy of this compound.
In conclusion, 4-(< strong >pyridin -3 - yl strong >)< strong >phenol hydrochloride strong >(CAS No. 2138570-92-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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